6-bromo-1H-indazole-3,7-diamine is a heterocyclic compound belonging to the indazole family, characterized by the presence of a bromine atom at the sixth position and two amine groups at the third and seventh positions of the indazole ring. Indazoles are bicyclic structures formed by the fusion of a pyrazole ring with a benzene ring, and they exhibit a wide range of biological activities, making them significant in medicinal chemistry.
The compound is classified under heterocyclic compounds, specifically as an indazole derivative. Its molecular formula is , and it has a molecular weight of approximately 212.05 g/mol. The compound is recognized for its potential applications in drug development due to its structural characteristics that allow interaction with various biological targets .
The synthesis of 6-bromo-1H-indazole-3,7-diamine can be accomplished through several methods, primarily involving cyclization reactions of suitable precursors:
The molecular structure of 6-bromo-1H-indazole-3,7-diamine features a bicyclic indazole framework with specific substituents:
The InChI key for this compound is WLDHNAMVDBASAW-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases like PubChem .
InChI=1S/C7H6BrN4/c8-5-3-4(10)1-2-6(5)12-11-7(4)9/h1-3H,(H3,9,10)(H2,11)6-bromo-1H-indazole-3,7-diamine can participate in various chemical reactions:
The compound is considered to have high gastrointestinal absorption potential and is permeant across blood-brain barrier, making it a candidate for central nervous system-targeting drugs .
6-bromo-1H-indazole-3,7-diamine has potential applications in medicinal chemistry due to its structural properties that allow it to interact with various biological targets. It may be explored for:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1